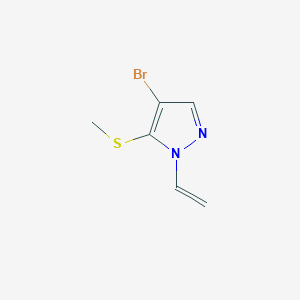![molecular formula C13H19NOSi B14195106 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile CAS No. 918422-57-8](/img/structure/B14195106.png)
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile typically involves the reaction of a chlorosilane precursor with a suitable nucleophile. One common method involves the nucleophilic substitution of chlorosilane with dimethyl(phenyl)silyl lithium, resulting in the formation of the desired organosilicon compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, forming new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various organosilicon compounds with different substituents.
Aplicaciones Científicas De Investigación
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile involves its interaction with various molecular targets and pathways. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(phenyl)silyl lithium: A precursor used in the synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile.
Ethyl 2-(dimethyl(phenyl)silyl)propanoate: Another organosilicon compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a nitrile group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918422-57-8 |
|---|---|
Fórmula molecular |
C13H19NOSi |
Peso molecular |
233.38 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]-5-hydroxypentanenitrile |
InChI |
InChI=1S/C13H19NOSi/c1-16(2,12-7-4-3-5-8-12)13(11-15)9-6-10-14/h3-5,7-8,13,15H,6,9,11H2,1-2H3 |
Clave InChI |
OMTPDCWVRODQGD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C(CCC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



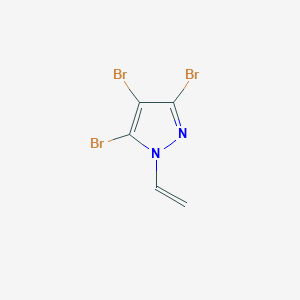
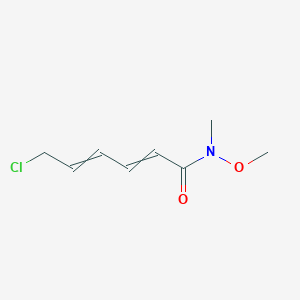
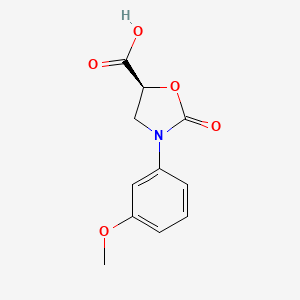
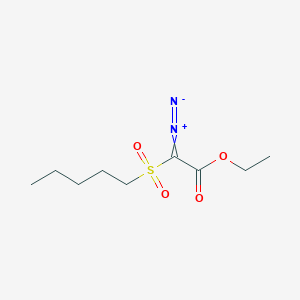
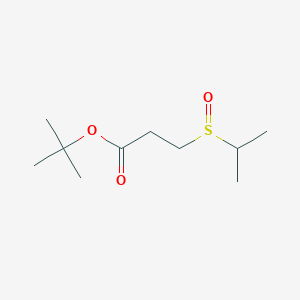
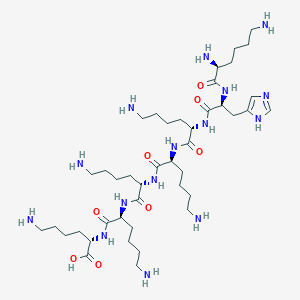
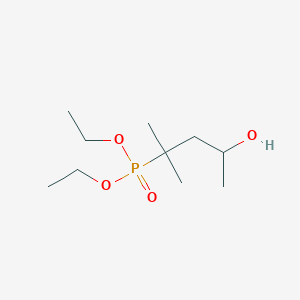
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
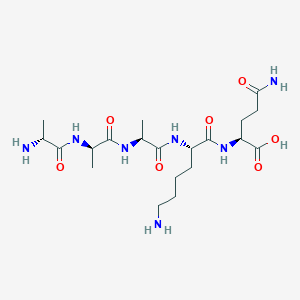
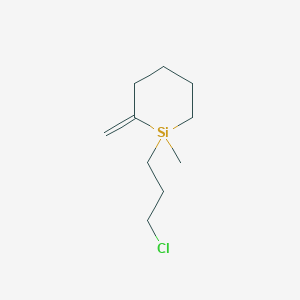
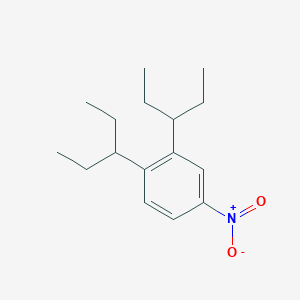
methanone](/img/structure/B14195094.png)
